molecular formula C14H22N4O2S B14648688 N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide CAS No. 50355-03-8

N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide

Cat. No.: B14648688
CAS No.: 50355-03-8
M. Wt: 310.42 g/mol
InChI Key: YSMBXCMVXUIYDG-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a piperidinyl diazenyl group.

Preparation Methods

The synthesis of N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with piperidine. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage . Industrial production methods may involve the use of automated reactors to ensure precise control over reaction parameters, thereby enhancing yield and purity.

Chemical Reactions Analysis

N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect, halting the proliferation of bacteria.

Comparison with Similar Compounds

N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethoxazole and sulfadiazine. . Similar compounds include:

These compounds are widely used in medicinal chemistry for their antibacterial properties, but the presence of different substituents can significantly alter their activity and specificity.

Properties

CAS No.

50355-03-8

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42 g/mol

IUPAC Name

N,N,2-trimethyl-5-(piperidin-1-yldiazenyl)benzenesulfonamide

InChI

InChI=1S/C14H22N4O2S/c1-12-7-8-13(11-14(12)21(19,20)17(2)3)15-16-18-9-5-4-6-10-18/h7-8,11H,4-6,9-10H2,1-3H3

InChI Key

YSMBXCMVXUIYDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NN2CCCCC2)S(=O)(=O)N(C)C

Origin of Product

United States

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